molecular formula C15H13N5O2 B2925255 2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline CAS No. 2034551-69-2

2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline

Cat. No.: B2925255
CAS No.: 2034551-69-2
M. Wt: 295.302
InChI Key: ZVYXSYWBENNMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline is a synthetic chemical hybrid featuring two pharmaceutically significant motifs: a quinoxaline core and a 1,2,4-oxadiazole ring, connected via a pyrrolidine linker. This specific molecular architecture makes it a compound of high interest in medicinal chemistry and drug discovery research. The quinoxaline scaffold is a well-established pharmacophore present in a diverse range of biologically active compounds . It is widely researched in medicinal chemistry for its distinct pharmacological profile . Furthermore, quinoxaline derivatives have been demonstrated to act as potent inhibitors of tyrosine kinases, such as members of the Ephrin receptor family, which are relevant targets in cancer research . These inhibitors can show high efficacy in controlling tumor size in relevant biological models . The 1,2,4-oxadiazole heterocycle is noted for its favorable pharmacokinetic properties and its ability to participate in hydrogen bonding with biomacromolecules, which significantly enhances the pharmacological potential of compounds containing this ring . This ring system is considered a bioisosteric equivalent for ester and amide functional groups, often improving metabolic stability . The integration of the 1,2,4-oxadiazole ring is a common strategy in the design of novel compounds with anticancer, antibacterial, and other biological activities . While the specific biological data for this compound is not available in the public domain at this time, its structural similarity to other documented quinoxaline-1,2,4-oxadiazole hybrids suggests significant research potential. Compounds with this hybrid structure are investigated for their ability to inhibit cancer cell proliferation . Researchers can leverage this molecule as a key intermediate or lead compound for developing novel therapeutic agents, studying kinase inhibition mechanisms, and exploring structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-15(13-7-16-11-3-1-2-4-12(11)18-13)20-6-5-10(8-20)14-17-9-22-19-14/h1-4,7,9-10H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYXSYWBENNMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyrrolidine and quinoxaline moieties. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl₂) or p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to optimize reaction conditions and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can lead to the formation of reduced oxadiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Quinoxaline Derivatives with Oxadiazole Substituents

The dihydroimidazoquinoxaline analog (Table, Row 2) replaces the pyrrolidine-carbonyl group with a cyclopropyl-oxadiazole and dimethylamide. The cyclopropyl group likely increases lipophilicity, favoring blood-brain barrier penetration, while the dimethylamide may enhance hydrogen-bonding interactions with targets .

Oxadiazole-Containing Non-Quinoxaline Compounds

3-(4-Methylsulfonylstyryl)-1,2,4-oxadiazole (Table, Row 3) lacks the quinoxaline core but features a sulfonyl group, which increases polarity and electrostatic interactions. This compound’s styryl group may confer π-π stacking capabilities, advantageous in enzyme inhibition . The target compound’s quinoxaline core, however, provides a planar aromatic system for DNA intercalation or protein binding.

Pyrazolone-Fused Quinoxalines

The pyrazolone derivative (Table, Row 4) from demonstrates reduced metabolic stability due to the hydroxy group’s susceptibility to oxidation. Its extended conjugation system (pyrazolone-quinoxaline) may enhance UV absorption, making it suitable for photophysical applications .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to those in , where phosphorus oxychloride facilitates functional group interconversion. However, the pyrrolidine-oxadiazole linkage may require multi-step protocols, increasing complexity compared to styryl-oxadiazole derivatives .
  • Bioactivity Predictions: The 1,2,4-oxadiazole moiety is associated with kinase inhibition (e.g., EGFR or VEGFR) in literature. The quinoxaline core may synergize with this activity, as seen in DNA-targeted therapies .
  • Thermodynamic Stability : Oxadiazole rings contribute to thermal stability, as demonstrated in furazan derivatives (). This property is critical for pharmaceutical formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.